Lipophilicity (XLogP3) Comparison – Matching the Lipophilic Range of CNS and Intracellular Drug Targets
The target compound exhibits a computed XLogP3 of 3.4, identical to that of 2-fluoro-3-(trifluoromethyl)benzoyl chloride but significantly higher than the methoxy-only analogue 2-fluoro-5-methoxybenzoyl chloride (XLogP3 = 2.5) [1]. The 0.9 log-unit increase reflects the addition of the –CF₃ group and places the compound squarely within the optimal lipophilicity window (1–3.5) often targeted in CNS drug discovery [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 2-Fluoro-5-methoxybenzoyl chloride (CAS 659737-56-1): XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +0.9 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024–2025 release) |
Why This Matters
For procurement decisions where the building block is destined for CNS-penetrant or intracellular-target programmes, the higher lipophilicity inherent in the –CF₃-containing scaffold reduces the requirement for downstream lipophilic modifications.
- [1] PubChem, CID 86277641 (XLogP3 = 3.4) vs. CID 22594222 (XLogP3 = 2.5). View Source
- [2] Wager, T. T. et al. Defining desirable central nervous system drug space through the alignment of molecular properties. ACS Chem. Neurosci. 2016, 7, 88–96. View Source
